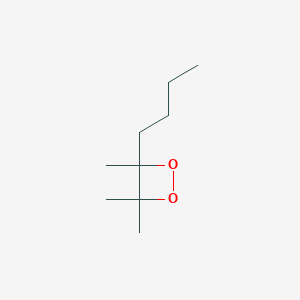
1,7-Octadiene, 3-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Octadiene, 3-methylene- is an organic compound with the molecular formula C9H14. It is a type of diene, meaning it contains two double bonds in its structure. This compound is also known as 3-Methylene-1,7-octadiene and is a colorless liquid at room temperature. It is used in various industrial applications, including as an intermediate in the synthesis of other chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,7-Octadiene, 3-methylene- can be synthesized through several methods. One common method involves the pyrolysis of β-pinene, which is obtained from turpentine. The pyrolysis process occurs at high temperatures (around 400°C) and results in the formation of 1,7-Octadiene, 3-methylene- as one of the products .
Industrial Production Methods
In industrial settings, 1,7-Octadiene, 3-methylene- is often produced semi-synthetically from natural sources such as Myrcia. The compound can also be obtained through the biosynthesis of myrcene from geranyl pyrophosphate, which isomerizes into linalyl pyrophosphate. The release of the pyrophosphate and a proton completes the conversion .
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Octadiene, 3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: The double bonds in the compound make it susceptible to electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogens (e.g., Br2) and acids (e.g., HCl) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons such as octane.
Substitution: Halogenated derivatives and other substituted compounds.
Wissenschaftliche Forschungsanwendungen
1,7-Octadiene, 3-methylene- has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,7-Octadiene, 3-methylene- involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors to exert its effects. The compound’s double bonds allow it to participate in various chemical reactions, which can lead to the formation of active metabolites that influence biological processes .
Vergleich Mit ähnlichen Verbindungen
1,7-Octadiene, 3-methylene- is similar to other dienes such as:
1,7-Octadiene: This compound has a similar structure but lacks the methylene group at the 3-position.
Myrcene (7-Methyl-3-methylene-1,6-octadiene): Myrcene is an isomer of 1,7-Octadiene, 3-methylene- and is commonly found in essential oils.
Uniqueness
1,7-Octadiene, 3-methylene- is unique due to its specific structure, which includes a methylene group at the 3-position. This structural feature gives it distinct chemical and physical properties, making it valuable in various applications.
Conclusion
1,7-Octadiene, 3-methylene- is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it an important intermediate in the synthesis of various chemicals and materials
Eigenschaften
CAS-Nummer |
68695-13-6 |
|---|---|
Molekularformel |
C9H14 |
Molekulargewicht |
122.21 g/mol |
IUPAC-Name |
3-methylideneocta-1,7-diene |
InChI |
InChI=1S/C9H14/c1-4-6-7-8-9(3)5-2/h4-5H,1-3,6-8H2 |
InChI-Schlüssel |
VPSGNUSPERBOFO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCC(=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


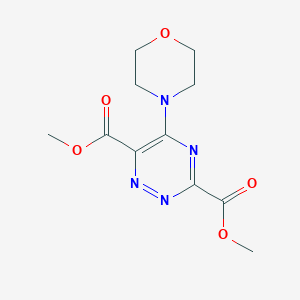
![2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14478412.png)

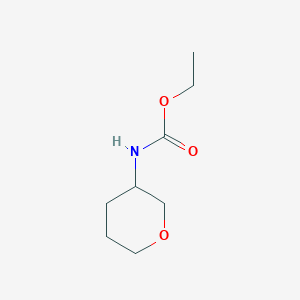
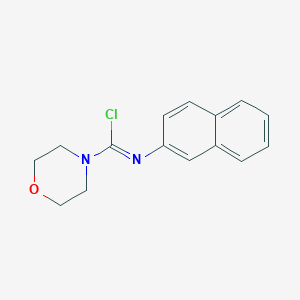
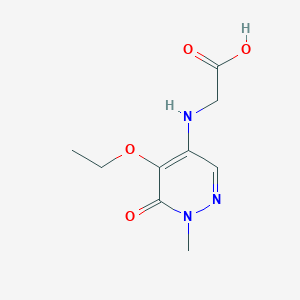


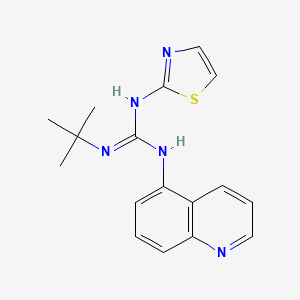
![3-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14478456.png)


